An In-Depth Technical Guide to 5,7-dichloro-1H-1,3-benzodiazole-2-thiol
An In-Depth Technical Guide to 5,7-dichloro-1H-1,3-benzodiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5,7-dichloro-1H-1,3-benzodiazole-2-thiol, a halogenated benzimidazole derivative. While specific data for the 5,7-dichloro isomer is limited, this document synthesizes information from closely related analogs and the broader class of benzimidazole-2-thiols to offer a robust profile for research and development purposes. The benzimidazole scaffold is a cornerstone in medicinal chemistry, known for its presence in numerous therapeutic agents.[1][2][3] Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]
The introduction of chlorine atoms to the benzimidazole ring can significantly modulate the compound's physicochemical properties and biological activity, making dichlorinated derivatives like the subject of this guide compelling candidates for drug discovery programs.[4]
Chemical Identity and Properties
Table 1: Physicochemical Properties of Dichlorinated Benzimidazole-2-thiol Analogs
| Property | Value (for 5,6-dichloro isomer) | Predicted/Inferred Value (for 5,7-dichloro isomer) | Data Source |
| Molecular Formula | C₇H₄Cl₂N₂S | C₇H₄Cl₂N₂S | [5] |
| Molecular Weight | 219.09 g/mol | 219.09 g/mol | [5] |
| Appearance | Solid (powder/crystalline) | Expected to be a solid (powder/crystalline) | General knowledge |
| Melting Point | Not specified | Expected to be >200 °C, typical for this class | [4] |
| Boiling Point | Not specified | Predicted >400 °C | [6] |
| pKa | Not specified | Predicted ~9.2 | [6] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), aqueous base.[7] | Expected to be soluble in DMSO, DMF, and aqueous base. | Inferred |
Note: Predicted values are based on data for structurally similar compounds and should be confirmed experimentally.
The benzimidazole-2-thiol core exists in a thiol-thione tautomerism. Spectroscopic evidence, such as ¹H-NMR, indicates that the thione form is predominant in solution.[8]
Caption: Thiol-Thione Tautomerism.
Synthesis and Characterization
2.1. Proposed Synthetic Pathway
The synthesis of benzimidazole-2-thiol derivatives is a well-established process, typically involving the condensation of an o-phenylenediamine with carbon disulfide.[9][10] For the target compound, the key starting material would be 4,6-dichloro-1,2-phenylenediamine.
The reaction proceeds in two main stages: an initial condensation to form a dithiocarbamate intermediate, followed by an acid- or heat-mediated cyclization to yield the benzimidazole-2-thione ring.[10]
Caption: Proposed Synthesis Workflow.
2.2. Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for similar compounds.[10]
-
Condensation: To a stirred solution of potassium hydroxide (1.2 eq) in water or ethanol at 35-50°C, add 4,6-dichloro-1,2-phenylenediamine (1.0 eq).
-
After complete dissolution, add carbon disulfide (1.5 eq) dropwise, maintaining the temperature.
-
Stir the resulting mixture for 4-6 hours. The formation of the dithiocarbamate intermediate may be observed as a precipitate.
-
Cyclization: Heat the reaction mixture to reflux (80-100°C) for 2-4 hours to facilitate cyclization.
-
Isolation: Cool the mixture to room temperature and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~5.
-
The target compound will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified 5,7-dichloro-1,3-dihydro-2H-benzimidazole-2-thione.[11]
2.3. Analytical Characterization
The structure of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.[11][12]
-
¹H NMR (Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see signals for the aromatic protons on the benzene ring and a broad singlet for the N-H protons, which would disappear upon D₂O exchange.
-
¹³C NMR: Signals corresponding to the aromatic carbons and a characteristic signal for the C=S (thione) carbon at approximately 170-180 ppm would be expected.[11]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching (~3100-3400 cm⁻¹), C=S stretching (~1200-1300 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight (219.09 g/mol ), and the isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio) would be a definitive indicator.
-
Elemental Analysis: The calculated percentages of C, H, N, S, and Cl should match the experimental values.
Applications in Drug Development
The benzimidazole scaffold is a privileged structure in medicinal chemistry, integral to drugs with a wide range of therapeutic applications.[2][3][13] Dichlorination can enhance lipophilicity and metabolic stability, potentially improving pharmacokinetic profiles.
-
Anticancer Agents: Benzimidazole derivatives are structurally similar to purine nucleotides, allowing them to interact with biological macromolecules like DNA and various enzymes involved in cell proliferation.[2] Halogenated benzimidazoles, in particular, have shown potent cytotoxic activity against various cancer cell lines.[4]
-
Antimicrobial and Anthelmintic Agents: Many commercial anthelmintic drugs, such as triclabendazole and albendazole, are based on the benzimidazole core.[3][13] The 2-thiol group and halogen substituents can contribute to activity against bacteria, fungi, and parasites.
-
Enzyme Inhibition: Benzimidazole-2-thiols have been investigated as inhibitors for various enzymes. For example, derivatives have shown potent inhibition of α-glucosidase, relevant for anti-diabetic therapy.[13]
-
Ophthalmic Applications: Recent studies have explored 5-substituted-1H-benzo[d]imidazole-2-thiol derivatives for their potential to reduce intraocular pressure, suggesting applications in glaucoma treatment.[14]
Safety, Handling, and Storage
As with all aromatic thiol compounds, 5,7-dichloro-1H-1,3-benzodiazole-2-thiol should be handled with appropriate safety precautions.
4.1. Hazard Identification
-
Toxicity: Thiols (mercaptans) can be toxic, and absorption through the skin is possible.[15] The primary hazards are often associated with their potent, unpleasant odors which can cause nausea and headaches even at low concentrations.[16][17]
-
Irritation: May cause skin, eye, and respiratory irritation.[18]
-
Environmental: Avoid release into the environment as sulfur-containing organic compounds can be harmful to aquatic life.[19]
4.2. Recommended Handling Procedures
Caption: Core Safety & Handling Protocol.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[17]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[15][19]
-
Spill & Waste Management: Spills should be cleaned up promptly following established laboratory procedures. Waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[19]
4.3. Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
- n-ALKANE MONO THIOLS CYCLOHEXANETHIOL BENZENETHIOL. CDC Stacks.
- Synthesis of Some New Benzimidazole Derivatives Containing Chlorine and Investigation of Their Antioxidant and Anti-urease Activities.
- Thiols | Safety Services. UCL – University College London.
- Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and comput
- Application Notes and Protocols for the Safe Handling and Storage of Vol
- Synthesis of Some New Benzimidazole Derivatives Containing Chlorine and Investigation of Their Antioxidant and Anti-urease Activities. OUCI.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- 5-chloro-6-(2,3-dichorophenoxy)-2-thio-1H-benzimidazole | 68828-69-3. ChemicalBook.
- 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol, 95%, Thermo Scientific 1 g. Fisher Scientific.
- A novel acyl hydrazone schiff's bases of benzimidazole-2-thiol. MedCrave online.
- Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC.
- Safety Data Sheet.
- Thiophenol - Wikipedia. Wikipedia.
- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
- The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology.
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.
- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkyl
- Substance Inform
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]
- 6. 5-chloro-6-(2,3-dichorophenoxy)-2-thio-1H-benzimidazole | 68828-69-3 [chemicalbook.com]
- 7. Thiophenol - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Some New Benzimidazole Derivatives Containing Chlorine and Investigation of Their Antioxidant and Anti-ure… [ouci.dntb.gov.ua]
- 13. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. echa.europa.eu [echa.europa.eu]
- 19. axxence.de [axxence.de]
